molecular formula C18H17NO6 B5599765 2-(2,6-dimethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

2-(2,6-dimethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one

Cat. No. B5599765
M. Wt: 343.3 g/mol
InChI Key: GOOMNIQFCMLTTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of benzoxazin-4-ones, including derivatives similar to the compound , involves various reactions. For example, synthesis can be achieved through palladium-catalyzed cyclization-alkoxycarbonylation of 2-(trimethylsilanyl)ethynylaniline amide or urea derivatives (Costa et al., 2004). Another method involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes (Mortimer et al., 2006).

Molecular Structure Analysis

  • The molecular structure of benzoxazin-4-one derivatives often features extensive intermolecular hydrogen bonding and pi-pi stacking interactions, contributing to their stability and molecular configuration (Hwang et al., 2006).

Chemical Reactions and Properties

  • Benzoxazin-4-ones can participate in various chemical reactions, including oxidative carbonylation, which is pivotal in their synthesis (Costa et al., 2004). They are also involved in condensation reactions to form amides and esters (Kunishima et al., 1999).

Physical Properties Analysis

  • The physical properties of benzoxazin-4-ones are influenced by their crystalline structure, which is often characterized by hydrogen bonding and pi-pi interactions. These interactions play a significant role in defining their density and solubility (Hwang et al., 2006).

Chemical Properties Analysis

  • The chemical properties of benzoxazin-4-ones, such as reactivity and stability, are determined by their molecular structure. Functional groups, like dimethoxyphenyl, influence their reactivity and interaction with other molecules. The presence of electronegative atoms or groups can also affect their chemical behavior (Castillo et al., 2017).

Scientific Research Applications

Synthesis and Chemical Properties

  • Three-Component Synthesis of Benzoxazines : A study highlighted the one-pot synthesis of 2-imino-1,4-benzoxazines through the condensation of salicylaldehyde, ortho-aminophenols, and 2,6-dimethylphenylisonitrile, demonstrating the compound's versatility in synthetic chemistry (García-González et al., 2009).
  • Design of Benzoxazin-4-ones as Inhibitors : Benzoxazinones, including derivatives of the compound , have been synthesized and evaluated as potent inhibitors of human leukocyte elastase, showcasing their potential in therapeutic applications (Krantz et al., 1990).
  • Bioactivity and Ecological Role : Research has rediscovered the bioactivity and ecological role of benzoxazinones, indicating their phytotoxic, antifungal, antimicrobial, and antifeedant effects, which could lead to natural herbicide models (Macias et al., 2009).

Pharmacological and Biological Applications

  • Antitumor Activity : Analyses have shown that certain benzothiazoles, structurally related to the compound of interest, exhibit potent antiproliferative activity against various cancer cell lines, underscoring their significance in cancer research (Mortimer et al., 2006).
  • Hypolipidemic Properties : Studies have described the preparation of benzoxazin-4-ones that demonstrate hypocholesterolemic, hypotriglyceridemic, and high-density-lipoprotein elevating properties, highlighting their potential in managing plasma lipid levels (Fenton et al., 1989).

Material Science and Other Applications

  • Synthetic Routes and Structural Analysis : Innovative synthetic routes have been developed for various benzoxazin-4-ones, including analyses of their structural and electrochemical properties, which can influence their application in material science and as chelating agents (Suetrong et al., 2021).

properties

IUPAC Name

2-(2,6-dimethoxyphenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-21-12-6-5-7-13(22-2)16(12)17-19-11-9-15(24-4)14(23-3)8-10(11)18(20)25-17/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOMNIQFCMLTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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